5-Chloro-2-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Chloro-2-((1-((4-chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Crystallography and Molecular Interactions
- Pyrimidine and aminopyrimidine derivatives are crucial due to their natural occurrence as components of nucleic acids. The crystal structures of certain pyrimethaminium salts reveal how protonated pyrimidine rings are hydrogen bonded to sulfonate groups, forming specific motifs that are essential for understanding molecular interactions in crystallography and drug design (Balasubramani et al., 2007).
Antitumor Activity
- Compounds with pyrrolo[2,3-d]pyrimidine structures have been evaluated for their antitumor properties. Some derivatives have shown potent antitumor activities, suggesting their potential as therapeutic agents against various cancers (Ghorab et al., 2006).
Synthetic Chemistry and Drug Design
- The synthesis and evaluation of pyrrolo[2,3-d]pyrimidines and imidazo[4,5-c]pyridine nucleosides reveal insights into the structural modifications that impact antileukemic activity. This research aids in the development of new drugs with enhanced efficacy (Ramasamy et al., 1990).
- Microwave-assisted synthesis techniques for creating 2-amino-4-arylpyrimidine derivatives demonstrate the efficiency of modern synthetic methods in producing compounds that could have pharmaceutical applications (Matloobi & Kappe, 2007).
Pharmacological Potential
- Studies on pyrimidine-annelated heterocycles, such as the synthesis of pyrrolo[3,2-d]pyrimidines, contribute to the development of new molecules with potential pharmacological applications. Such research is fundamental for discovering novel therapeutic agents (Majumdar et al., 1998).
Mechanism of Action
Pyrrolidine Ring
Pyrrolidine is a common scaffold in medicinal chemistry and is present in numerous pharmaceutical agents . It’s a secondary amine, and it can participate in various biochemical interactions, including hydrogen bonding and ionic interactions.
Sulfonyl Group
The sulfonyl group is a key functional group in some drugs and is known to contribute to binding affinity in several classes of therapeutic agents .
properties
IUPAC Name |
5-chloro-2-[1-[(4-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-12-3-1-11(2-4-12)10-24(21,22)20-6-5-14(9-20)23-15-18-7-13(17)8-19-15/h1-4,7-8,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQNJMYEJWOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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